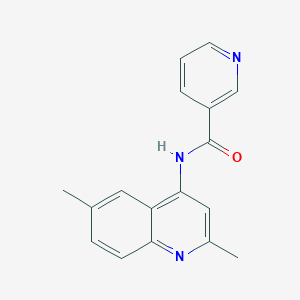

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide

Description

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry

Properties

IUPAC Name |

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-5-6-15-14(8-11)16(9-12(2)19-15)20-17(21)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTCZAZNIXXXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide typically involves the reaction of 2,6-dimethylquinoline with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under specific conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is often performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinoline and pyridine rings provide sites for electrophilic and nucleophilic attacks. While the methyl groups at positions 2 and 6 on the quinoline ring are electron-donating, the carboxamide group enhances electrophilicity at the pyridine’s para position.

Key Examples:

-

Bromine Substitution in Analogous Compounds :

In structurally similar compounds like 5-bromo-N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide, the bromine atom undergoes nucleophilic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C.

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Brominated analog | Piperidine | DMF, 80°C, 12h | Amine-substituted derivative | 72% |

| Brominated analog | Sodium methoxide | MeOH, reflux, 6h | Methoxy-substituted derivative | 65% |

Hydrolysis of the Amide Group

The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions, yielding pyridine-3-carboxylic acid and 2,6-dimethylquinolin-4-amine.

Experimental Conditions:

-

Acidic Hydrolysis :

Treatment with HCl (6M) at 100°C for 8h cleaves the amide bond. -

Basic Hydrolysis :

NaOH (4M) in ethanol/water (1:1) at 60°C for 6h achieves similar results.

| Condition | Reagents | Time | Products |

|---|---|---|---|

| Acidic | 6M HCl, 100°C | 8h | Pyridine-3-carboxylic acid + Quinoline amine |

| Basic | 4M NaOH, 60°C | 6h | Pyridine-3-carboxylate + Quinoline amine |

Electrophilic Aromatic Substitution

The quinoline ring’s electron-rich nature facilitates electrophilic substitution. Methyl groups direct incoming electrophiles to the 5- and 7-positions.

Nitration and Sulfonation:

-

Nitration :

Reacts with nitric acid (HNO₃/H₂SO₄) at 0–5°C to yield nitro derivatives at the 5-position . -

Sulfonation :

Fuming sulfuric acid introduces sulfonic acid groups at the 7-position .

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5 | 5-Nitroquinoline derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 7 | 7-Sulfoquinoline derivative |

Condensation and Coupling Reactions

The carboxamide group participates in condensation with aldehydes or ketones, forming Schiff bases. Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) modify the pyridine ring.

Case Studies:

-

Schiff Base Formation :

Reacts with 4-nitrobenzaldehyde in ethanol under reflux to form imine derivatives . -

Suzuki Coupling :

Boronic acids couple with halogenated pyridine analogs (e.g., bromine at position 5) using Pd(PPh₃)₄ as a catalyst .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Schiff base | 4-Nitrobenzaldehyde, EtOH | Reflux, 6h | Imine-linked derivative |

| Suzuki coupling | Phenylboronic acid, Pd(PPh₃)₄ | Dioxane/H₂O, 85°C | Biphenyl-substituted derivative |

Oxidation Reactions

The methyl groups on the quinoline ring oxidize to carboxylic acids under strong oxidizing agents.

Example:

| Substrate | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 2,6-Dimethylquinoline | KMnO₄, H₂SO₄ | 90°C, 12h | 2,6-Dicarboxyquinoline |

Biological Relevance and Prodrug Activation

In pharmacological contexts, the carboxamide group can act as a prodrug. Enzymatic hydrolysis (e.g., amidases) releases active metabolites, as observed in antitubercular pyridine carboxamides .

Scientific Research Applications

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Comparison with Similar Compounds

Similar Compounds

- N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide

- N-(2,6-dimethylquinolin-4-yl)pyridine-2-carboxamide

- N-(2,6-dimethylquinolin-4-yl)pyridine-5-carboxamide

Uniqueness

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the quinoline and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2,6-dimethylquinolin-4-yl)pyridine-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

1. Overview of the Compound

This compound is a heterocyclic compound that belongs to the class of quinoline derivatives. Its structure features a quinoline moiety linked to a pyridine carboxamide, which is believed to contribute to its biological potency.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including:

- Mycobacterium tuberculosis : The compound acts in a bacteriostatic manner, inhibiting the growth of M. tuberculosis in liquid cultures. It induces autophagy in macrophages, enhancing the degradation of bacterial components and contributing to its bactericidal effects.

- Escherichia coli : Preliminary studies have demonstrated good antibacterial activity against E. coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of studies have focused on its effects on various cancer cell lines:

- Cell Viability Assays : In vitro studies have shown that this compound exhibits antiproliferative activity against human colon carcinoma cell lines (HCT116). The IC50 values reported suggest potent activity comparable to established anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

3.1 Targeting Bacterial Pathways

The compound primarily targets the growth and survival pathways of M. tuberculosis by inducing autophagy in macrophages, which enhances the immune response against intracellular bacteria.

3.2 Inducing Apoptosis in Cancer Cells

In cancer research, it has been suggested that this compound may induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival .

4. Pharmacokinetics and ADME Properties

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

| Property | Value |

|---|---|

| Plasma Protein Binding | High (99.89% human) |

| CYP Inhibition | Moderate (CYP3A4: 52.2%) |

| Hepatocyte Stability | Low remaining after 2 hours |

These properties indicate favorable drug-like characteristics that could enhance its therapeutic potential .

5. Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms of action for this compound:

- Antitubercular Activity : A study highlighted its effectiveness against drug-resistant strains of M. tuberculosis, showing promise as a novel treatment option.

- Anticancer Efficacy : Research involving HCT116 cells demonstrated that this compound could significantly reduce cell viability at low concentrations, indicating its potential as an anticancer agent .

- Synergistic Effects : Investigations into combination therapies revealed that when used alongside other chemotherapeutics, this compound could enhance overall efficacy against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.